3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Chloro-Fluoro Substituents: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like chlorine and fluorine gas or their respective compounds.
Introduction of the Carbaldehyde Group: The carbaldehyde group is introduced through formylation reactions, often using reagents like formic acid or formylating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents on the pyrazole ring. Similar compounds include:
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Lacks the fluoro substituent.
3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Lacks the chloro substituent.
3-(3-Chloro-4-fluorophenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a different position of the carbaldehyde group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
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Properties
CAS No. |
1152540-54-9 |
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Molecular Formula |
C10H6ClFN2O |
Molecular Weight |
224.6 |
Purity |
95 |
Origin of Product |
United States |
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